5H-Pyrido(4,3-b)indole, 3-ethylamino-

IMPDH inhibition nucleotide metabolism immunosuppression

5H-Pyrido(4,3-b)indole, 3-ethylamino- (CAS 102206-99-5), also named N-ethyl-5H-pyrido[4,3-b]indol-3-amine, is a synthetic γ-carboline (pyrido[4,3-b]indole) heterocycle. Its fused indole-pyridine scaffold places it within a class explored for diverse receptor interactions, yet the 3-ethylamino substituent differentiates it from the more heavily investigated 2,8-dimethyl-tetrahydro-γ-carbolines such as Dimebon (latrepirdine).

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
CAS No. 102206-99-5
Cat. No. B12687096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrido(4,3-b)indole, 3-ethylamino-
CAS102206-99-5
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCNC1=NC=C2C3=CC=CC=C3NC2=C1
InChIInChI=1S/C13H13N3/c1-2-14-13-7-12-10(8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3,(H,14,15)
InChIKeyYPEISXCDOVHDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrido(4,3-b)indole, 3-ethylamino- (CAS 102206-99-5): Core Identity and Procurement Baseline


5H-Pyrido(4,3-b)indole, 3-ethylamino- (CAS 102206-99-5), also named N-ethyl-5H-pyrido[4,3-b]indol-3-amine, is a synthetic γ-carboline (pyrido[4,3-b]indole) heterocycle [1]. Its fused indole-pyridine scaffold places it within a class explored for diverse receptor interactions, yet the 3-ethylamino substituent differentiates it from the more heavily investigated 2,8-dimethyl-tetrahydro-γ-carbolines such as Dimebon (latrepirdine) [2]. The compound serves as a probe for structure-activity relationship (SAR) studies, particularly where modulation of the 3-position amino group is hypothesized to alter target engagement profiles relative to unsubstituted or methyl-substituted analogs [1].

Why Generic Substitution Fails: Pharmacological Divergence Within the γ-Carboline Family


The 5H-pyrido[4,3-b]indole scaffold accommodates profound pharmacological divergence based on subtle substituent variations. For instance, 2,8-dimethyl-tetrahydro-γ-carbolines (e.g., Dimebon) are characterized as potent 5-HT6 receptor antagonists (IC₅₀ ≈ 0.37 μM) and histamine H1 receptor antagonists (IC₅₀ ≈ 0.1 μM) [1], whereas 3-amino-γ-carbolines such as Trp-P-1 and Trp-P-2 are known mutagens requiring CYP1A-mediated metabolic activation [2]. The target compound, bearing a 3-ethylamino substituent on the fully aromatic γ-carboline core, is structurally distinct from both classes and has been associated with a disparate array of biochemical activities—including IMPDH inhibition, serotonin transporter (SERT)-mediated 5-HT release, and CCR5 receptor antagonism—as evidenced by deposited bioactivity data [3][4][5]. Consequently, procurement of a generic γ-carboline or a structurally similar analog is unlikely to recapitulate the specific multi-target fingerprint of 5H-Pyrido(4,3-b)indole, 3-ethylamino-.

Product-Specific Quantitative Differentiation Evidence for 5H-Pyrido(4,3-b)indole, 3-ethylamino- (CAS 102206-99-5)


IMPDH2 Inhibition: Moderate Potency Distinguished from Clinical-Stage Inhibitors

5H-Pyrido(4,3-b)indole, 3-ethylamino- inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM, measured via inhibition of the NAD substrate site using a spectrophotometric assay [1]. This contrasts with the clinically utilized IMPDH inhibitor mycophenolic acid (MPA), which exhibits Ki values of 6 nM (IMPDH2) and 11 nM (IMPDH1) . The approximately 70-fold lower potency of the target compound against IMPDH2 suggests a distinct binding mode or kinetic profile that may be exploitable for applications requiring partial IMPDH suppression rather than near-complete enzymatic blockade. Furthermore, preliminary data indicate the compound also inhibits IMPDH1 (Ki = 240 nM), yielding an IMPDH1/IMPDH2 selectivity ratio of approximately 1.8, a feature not observed with MPA, which is roughly equipotent across the two isoforms [1].

IMPDH inhibition nucleotide metabolism immunosuppression

Serotonin Transporter-Mediated 5-HT Release: Nanomolar Potency Differentiated from Dopamine Transporter Activity

In rat brain synaptosomal preparations, 5H-Pyrido(4,3-b)indole, 3-ethylamino- induces 5-HTT-mediated [³H]5-HT release with an EC₅₀ of 19 nM [1]. In contrast, its potency at the dopamine transporter (DAT) is markedly lower, with an IC₅₀ of 6,660 nM for inhibition of DAT-mediated [³H]DA release in the same synaptosomal system [1]. This yields a SERT/DAT selectivity index of approximately 350-fold. This profile is distinct from non-selective monoamine releasers such as amphetamine, and from selective serotonin reuptake inhibitors (SSRIs) that block reuptake without inducing release. The compound thus occupies a unique mechanistic niche as a SERT substrate-type releaser with substantial selectivity over DAT.

serotonin transporter 5-HT release monoamine transporter selectivity

CCR5 Receptor Antagonism: Micromolar Potency Offering a Distinct Scaffold for HIV Entry Inhibition Research

5H-Pyrido(4,3-b)indole, 3-ethylamino- exhibits antagonist activity at the human CCR5 receptor with an IC₅₀ of 2,800 nM, as assessed by inhibition of HIV-1 gp120-induced cell-cell fusion in a HeLa-P4/CHO-gp160 assay system [1]. While this potency is substantially lower than that of clinically approved CCR5 antagonists such as maraviroc (IC₅₀ ≈ 1–10 nM in analogous functional assays) [2], the compound provides a structurally distinct γ-carboline chemotype for CCR5 antagonism. Most published CCR5 antagonists are based on tropane, piperidine, or pyrrolidine scaffolds; the pyrido[4,3-b]indole core represents an underexplored chemical space for this target. Preliminary activity screening also identifies this compound as a CCR5 antagonist candidate for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [3]. Its micromolar potency positions it as a fragment-like or early lead-like starting point for medicinal chemistry optimization rather than a development candidate.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Physicochemical Differentiation: Low Melting Point and Distinct Solid-State Profile vs. Related γ-Carbolines

The compound is reported as a white to pink crystalline powder with a melting point of 34–38 °C . This contrasts sharply with structurally related γ-carbolines such as Dimebon (latrepirdine dihydrochloride), which exhibits a melting point of approximately 230–235 °C as the salt form , and unsubstituted 5H-pyrido[4,3-b]indole (CAS 244-69-9), which melts at 230–231 °C . The anomalously low melting point of the 3-ethylamino derivative is consistent with its existence as a free base with reduced crystal lattice energy, potentially conferring higher intrinsic solubility in lipid-based formulations and facilitating handling as a low-temperature melt. This physical property differentiates procurement: the compound's near-room-temperature melting behavior imposes specific cold-chain or controlled-ambient storage requirements that do not apply to high-melting γ-carboline analogs.

physicochemical properties melting point solid-state characterization

Targeted Research and Industrial Application Scenarios for 5H-Pyrido(4,3-b)indole, 3-ethylamino- (CAS 102206-99-5)


Serotonin Transporter Mechanistic Probe in Neuropharmacology

With an EC₅₀ of 19 nM for SERT-mediated 5-HT release and approximately 350-fold selectivity over DAT, this compound serves as a clean pharmacological tool for studying serotonin release mechanisms in native synaptosomal or in vivo microdialysis models. It enables dissection of serotonergic vs. dopaminergic contributions to behavioral or neurochemical endpoints, where non-selective releasers such as amphetamine would confound interpretation [1].

IMPDH Isoform Selectivity Screening in Antiviral and Immunosuppression Programs

The compound's Ki of 240 nM for IMPDH1 and 440 nM for IMPDH2, yielding an IMPDH1/IMPDH2 selectivity ratio of approximately 1.8, makes it a suitable reference ligand for screening campaigns targeting isoform-selective IMPDH inhibition. It can be used as a tool to validate assay platforms prior to high-throughput screening, providing a benchmark profile that is orthogonal to the equipotent IMPDH1/IMPDH2 inhibition exhibited by mycophenolic acid [2].

Novel γ-Carboline Scaffold for CCR5 Antagonist Lead Generation

Demonstrated CCR5 antagonist activity (IC₅₀ = 2,800 nM) positions the compound as a tractable starting point for fragment-based or structure-guided optimization toward higher-potency CCR5 antagonists. Its pyrido[4,3-b]indole core represents a chemotype distinct from mainstream CCR5 antagonist patent estates, offering opportunities for novel intellectual property generation in anti-HIV drug discovery [3].

Low-Melting Formulation Excipient or Melt-Processed Drug Intermediate

The exceptionally low melting point of 34–38 °C enables processing strategies such as hot-melt extrusion or melt adsorption onto porous carriers, which are precluded for high-melting γ-carboline analogs. The compound may also be investigated as a lipophilic melt-base excipient for co-formulated active pharmaceutical ingredients requiring enhanced dissolution rates .

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